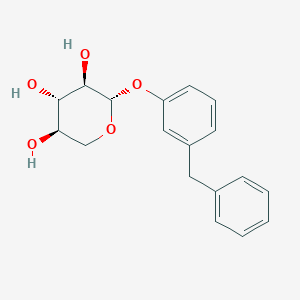
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-xylopyranoside, 3-(phenylmethyl)phenyl, commonly known as Xylomethazoline, is a chemical compound that belongs to the class of imidazoline derivatives. It is a bioactive molecule that has been extensively studied for its potential use in pharmaceutical and biomedical applications. Xylomethazoline is synthesized by the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst.
Wirkmechanismus
The mechanism of action of Xylomethazoline is not fully understood. It is believed to act through the activation of alpha-2 adrenergic receptors, which leads to the constriction of blood vessels and the reduction of inflammation. Xylomethazoline has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemische Und Physiologische Effekte
Xylomethazoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and inhibit the growth of bacteria and fungi. Xylomethazoline has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
Xylomethazoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in pharmaceutical and biomedical applications. However, there are also limitations to its use. Xylomethazoline is not very water-soluble, which may limit its use in aqueous solutions. It may also have side effects, which need to be carefully evaluated before its use in humans.
Zukünftige Richtungen
There are several future directions for the study of Xylomethazoline. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease. Additionally, the mechanism of action of Xylomethazoline needs to be further elucidated to fully understand its potential uses and limitations.
Synthesemethoden
The synthesis of Xylomethazoline involves the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions, such as temperature, time, and catalyst concentration, can be optimized to obtain a high yield of Xylomethazoline. The purity of the product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Xylomethazoline has been extensively studied for its potential use in pharmaceutical and biomedical applications. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Xylomethazoline has also been investigated for its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
147029-82-1 |
|---|---|
Produktname |
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl |
Molekularformel |
C18H20O5 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-(3-benzylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H20O5/c19-15-11-22-18(17(21)16(15)20)23-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15-21H,9,11H2/t15-,16+,17-,18+/m1/s1 |
InChI-Schlüssel |
ZLPXDYNOUYATCC-XDNAFOTISA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
Andere CAS-Nummern |
147029-82-1 |
Synonyme |
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



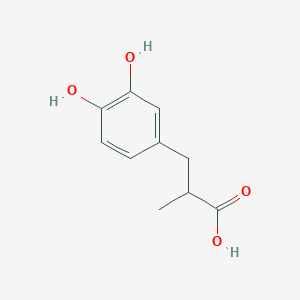
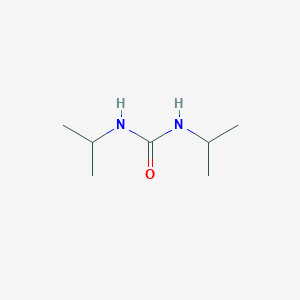
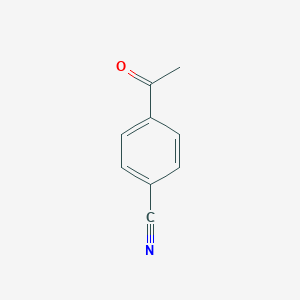
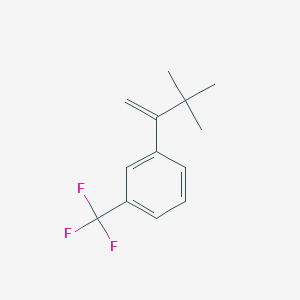
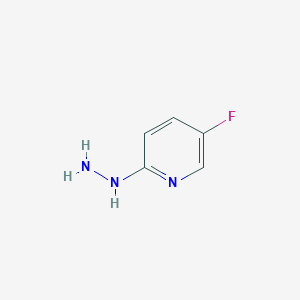
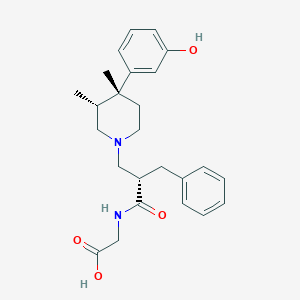
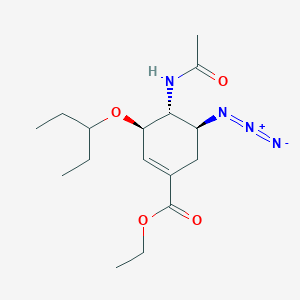
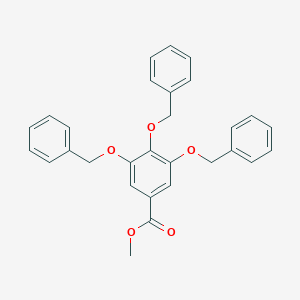
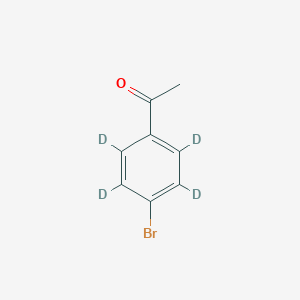

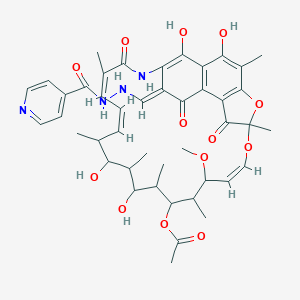
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
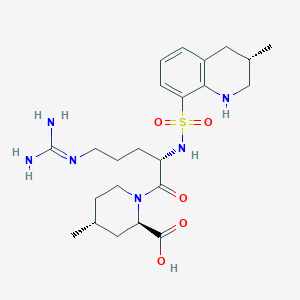
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)